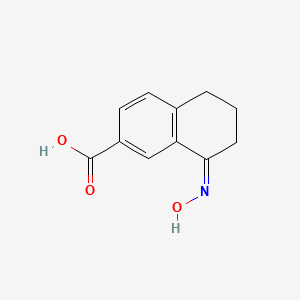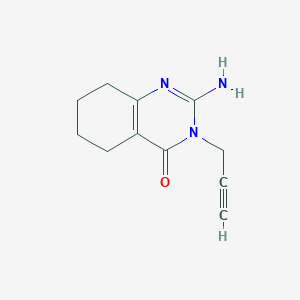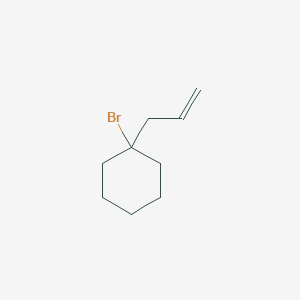
1-Bromo-1-prop-2-enylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-prop-2-enylcyclohexane is an organic compound with the molecular formula C9H15Br It is a brominated derivative of cyclohexane, where a bromine atom is attached to a prop-2-enyl group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-prop-2-enylcyclohexane can be synthesized through the bromination of 1-prop-2-enylcyclohexane. This process typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-prop-2-enylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Elimination: Prop-2-enylcyclohexene and other alkenes.
Scientific Research Applications
1-Bromo-1-prop-2-enylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1-prop-2-enylcyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Bromo-1-methylcyclohexane: Similar in structure but with a methyl group instead of a prop-2-enyl group.
1-Bromo-2-methylcyclohexane: Another brominated cyclohexane derivative with a methyl group at a different position.
Uniqueness: 1-Bromo-1-prop-2-enylcyclohexane is unique due to the presence of the prop-2-enyl group, which imparts different chemical reactivity compared to other brominated cyclohexane derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-bromo-1-prop-2-enylcyclohexane |
InChI |
InChI=1S/C9H15Br/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8H2 |
InChI Key |
AOXDGBKNVPQLCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


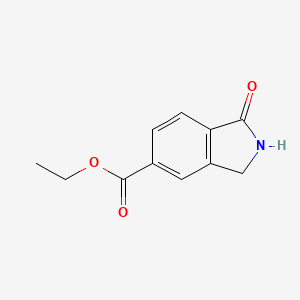
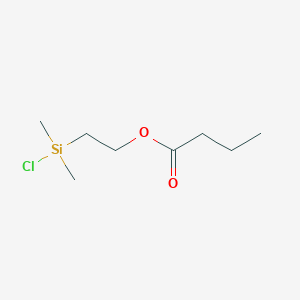
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
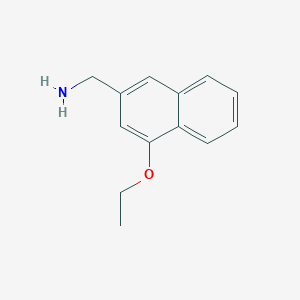

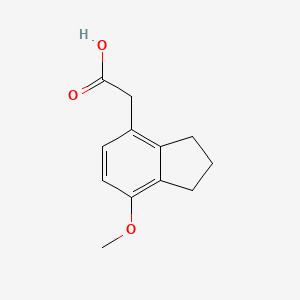
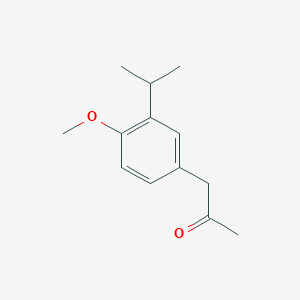
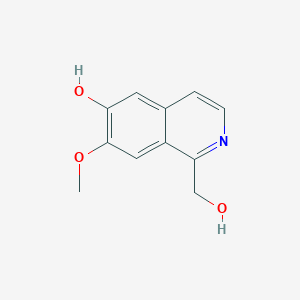
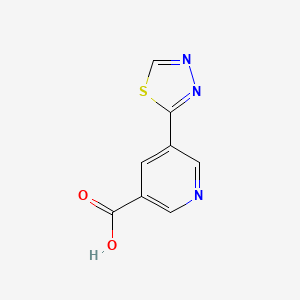

![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)

